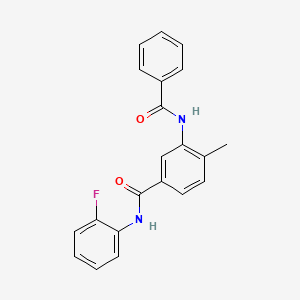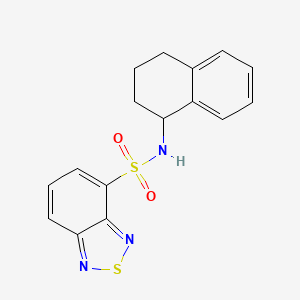![molecular formula C24H34N2O2 B4747010 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one
Descripción general
Descripción
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one, also known as Methyl-1-Testosterone, is a synthetic anabolic steroid. It is a modified form of testosterone, which has been altered to increase its anabolic properties and reduce its androgenic effects. Methyl-1-Testosterone is used in scientific research to study the effects of anabolic steroids on the body.
Mecanismo De Acción
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone works by binding to androgen receptors in the body. This results in an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone also has an impact on the production of red blood cells, which can increase endurance and performance.
Biochemical and Physiological Effects:
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone has a number of biochemical and physiological effects on the body. It can increase muscle mass and strength, improve endurance and performance, and increase the production of red blood cells. However, it can also have negative effects, such as liver damage and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone has a number of advantages and limitations for lab experiments. It can be used to study the effects of anabolic steroids on the body, but it also has potential negative effects that must be taken into account. Additionally, it is important to use appropriate dosages and follow safety protocols when working with 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone in the lab.
Direcciones Futuras
There are a number of future directions for research on 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone and other anabolic steroids. One area of research is the development of safer and more effective anabolic steroids. Another area of research is the investigation of the long-term effects of anabolic steroid use on the body, including potential risks and benefits. Additionally, research is needed on the use of anabolic steroids in different populations, such as athletes and aging adults.
Aplicaciones Científicas De Investigación
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone is commonly used in scientific research to study the effects of anabolic steroids on the body. It is used to investigate the biochemical and physiological effects of anabolic steroids, as well as their potential advantages and limitations for lab experiments.
Propiedades
IUPAC Name |
(2Z)-17-hydroxy-10,13-dimethyl-2-[(1-methylpyrazol-4-yl)methylidene]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-9-8-20-18(19(23)6-7-22(23)28)5-4-17-11-21(27)16(12-24(17,20)2)10-15-13-25-26(3)14-15/h10,13-14,17-20,22,28H,4-9,11-12H2,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBTWHFCEXALJM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CC5=CN(N=C5)C)C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C/C(=C/C5=CN(N=C5)C)/C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
![methyl 2-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4746952.png)
![5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4746959.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)



![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)


![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)
![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747029.png)